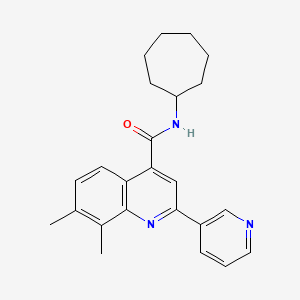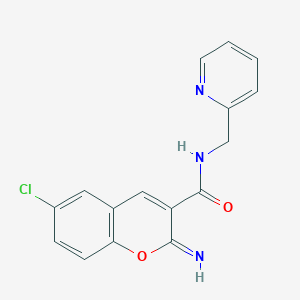
1-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Overview
Description
1-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.9942345 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Biological Interactions
Research has explored the metabolic pathways and biological interactions of compounds structurally related to 1-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide. For instance, studies on dichlorophen derivatives have shown they undergo metabolism involving sulphate and glucuronic acid conjugation in rats, with significant enterohepatic circulation observed, indicating a complex metabolic fate within biological systems (Dixon & Caldwell, 1978).
Environmental Persistence and Effects
The environmental impact and persistence of chlorinated compounds, similar in structure to the compound , have been studied to understand their fate and behavior in ecosystems. Research on dichlorodiphenyl sulfone, for example, has shown that it is readily absorbed, distributed in all tissues, and concentrated in adipose tissue in rats, highlighting the environmental persistence and bioaccumulation potential of such compounds (Mathews, Black, & Matthews, 1996).
Chemical Mutagenesis and Toxicology
Studies on the mutagenic and toxicological effects of related sulfonamide compounds have revealed insights into their potential impact on reproductive health and genetic stability. For example, research on alkylating chemicals, including methanesulfonates, has demonstrated their capacity to induce a range of fertility effects in female mice, from genetic mutations to oocyte killing, indicating the need for careful consideration of the biological impacts of these chemicals (Generoso, Stout, & Huff, 1971).
Pharmacological and Therapeutic Investigations
While avoiding drug use and dosage details, it is noteworthy that sulfonamide derivatives have been investigated for their therapeutic potential, including anti-inflammatory and anti-nociceptive properties. For instance, research into novel diclofenac derivatives with sulfonamide groups has shown promising anti-inflammatory effects without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (Li et al., 2007).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-2-1-10(13(17)7-11)9-23(19,20)18-12-3-4-14-15(8-12)22-6-5-21-14/h1-4,7-8,18H,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRKGQYKLUCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4595387.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4595391.png)

![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4595404.png)
![2-{4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4595409.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4595424.png)
![5-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4595430.png)
![3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4595443.png)


![2-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]phenyl 3,4-dichlorobenzoate](/img/structure/B4595460.png)


